![molecular formula C5H6O3 B2682854 5-hydroxypent-2-ynoic Acid CAS No. 54620-70-1](/img/structure/B2682854.png)
5-hydroxypent-2-ynoic Acid
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Description
5-Hydroxypent-2-ynoic acid is a rare and peculiar molecule that has gained significant attention in recent years due to its diverse range of applications in various fields. It has a molecular formula of C5H6O3 .
Synthesis Analysis
The synthesis of 5-Hydroxypent-2-ynoic acid involves a solution of (S)-2-aminohex-5-ynoic acid hydrochloride in 1 M H2SO4, to which 40% aqueous sodium nitrite is added at -5 °C .Molecular Structure Analysis
The molecular structure of 5-Hydroxypent-2-ynoic acid contains total 15 bond(s); 7 non-H bond(s), 2 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 primary alcohol(s) .Physical And Chemical Properties Analysis
5-Hydroxypent-2-ynoic acid has a molecular weight of 114.1 . The predicted density is 1.318±0.06 g/cm3 . The melting point is 54-56 °C, and the predicted boiling point is 325.2±25.0 °C .Scientific Research Applications
Synthesis and Transformation
5-Hydroxypent-2-ynoic acid and its derivatives have been studied extensively in the context of organic synthesis. For instance, López-Reyes et al. (2013) describe a method for synthesizing 3-hydroxy-pent-4-ynoic acids, demonstrating the transformation of these acids into new 5-bromo-3,4-dihydro-2H-pyran-2-ones (López-Reyes et al., 2013). Similarly, Zhang et al. (2013) found that 5-hydroxypent-2-enenitriles, closely related to 5-hydroxypent-2-ynoic acid, could be precursors to various compounds with synthetic and biological interests, such as dihydropyranones and functionalized naphthalenes (Zhang et al., 2013).
Biological Activity and Inhibition
5-Hydroxypent-2-ynoic acid derivatives have also been explored for their biological activity. Parpart et al. (2015) synthesized optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids and found that they showed high inhibitory activity against aldose reductase, an enzyme involved in diabetic complications (Parpart et al., 2015). This suggests potential therapeutic applications of these compounds.
Structural and Chemical Analysis
There have also been studies focusing on the chemical and structural properties of 5-hydroxypent-2-ynoic acid derivatives. Niimura and Hatanaka (1974) reported on 2-amino-3-hydroxyhex-4-ynoic acid from Tricholomopsis rutilans, providing insights into the structure and configuration of these compounds through chemical synthesis and analysis (Niimura & Hatanaka, 1974).
Applications in Fungus-derived Compounds
Additionally, Potgieter et al. (1977) isolated an amino acid from the fungus Sclerotium rolfsii, identified as 2(S)3(R)-2-amino-3-hydroxypent-4-ynoic acid, and conducted studies to elucidate its structure and synthesis (Potgieter et al., 1977).
properties
IUPAC Name |
5-hydroxypent-2-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8/h6H,2,4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZWEEYWBFNZNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C#CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxypent-2-ynoic Acid |
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